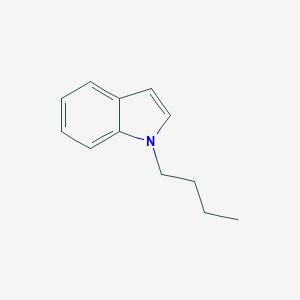

1-丁基-1H-吲哚

描述

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of applications in medicinal chemistry and material science. In the first paper, the authors describe the synthesis of β-(1-Hydroxybut-3-enyl)indoles from indole-3-carbonyl compounds, which are then converted into 1-(β-indolyl)1,3-butadienes, yuehchukene, and derivatives, including murrapanine, through acid-catalyzed reactions in THF. This process is significant as it supports the assumption that these reactions proceed via a Diels-Alder pathway, which is a cornerstone mechanism in organic synthesis .

Molecular Structure Analysis

The second paper focuses on the synthesis of a specific indole derivative, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. The molecular structure of this compound was elucidated using common spectroscopic methods such as 1H NMR, 13C NMR, IR, MS, and further confirmed by X-ray diffraction of the single crystal obtained by solvent evaporation. The study also includes a comparison of the experimental crystal structure data with the molecular crystal structure determined by density functional theory (DFT), which is essential for understanding the electronic properties of the molecule .

Chemical Reactions Analysis

The acid-catalyzed reactions mentioned in the first paper are crucial for the formation of complex indole derivatives. The study provides evidence for the Diels-Alder reaction pathway, which is a type of cycloaddition reaction that forms a six-membered ring and is widely used for constructing complex organic molecules. The specificity of the reaction conditions in THF highlights the importance of solvent choice in facilitating these chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their molecular structure. The second paper's analysis of frontier molecular orbitals and molecular electrostatic potential energy provides insight into the chemical reactivity and stability of the synthesized indole compound. These properties are crucial for predicting the behavior of the molecule in various chemical environments and for designing molecules with desired reactivity profiles .

科学研究应用

抗病毒活性

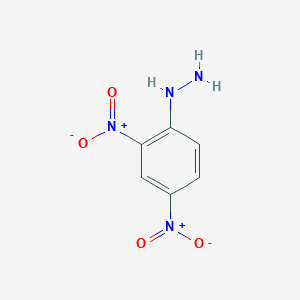

包括 1-丁基-1H-吲哚在内的吲哚衍生物已被发现具有抗病毒活性 . 例如,已制备出并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 .

抗炎特性

吲哚衍生物已被证明具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病方面可能有用。

抗癌应用

吲哚衍生物已被用于抗癌药物的开发 . 它们已被发现对各种类型的癌细胞有效 .

抗HIV活性

吲哚衍生物已被发现具有抗HIV活性 . 这表明它们可用于开发用于治疗HIV的药物。

抗氧化特性

吲哚衍生物已被发现具有抗氧化特性 . 这使得它们在预防由氧化应激引起的疾病方面可能有用。

抗菌活性

吲哚衍生物已被发现具有抗菌活性 . 这表明它们可用于开发新的抗菌剂。

抗结核活性

吲哚衍生物已被发现具有抗结核活性 . 这表明它们可用于开发治疗结核病的药物。

抗糖尿病应用

作用机制

Target of Action

1-Butyl-1H-indole, also known as 1-butylindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction can lead to changes in the function of the target, resulting in the observed biological activities.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . This suggests that 1-butylindole may affect multiple biochemical pathways, leading to its broad-spectrum biological activities.

Pharmacokinetics

Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group , which may impact its bioavailability.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 1-butylindole may have a wide range of effects at the molecular and cellular levels.

Action Environment

The synthesis of indole derivatives often involves specific conditions, such as the presence of certain ligands and bases, and specific temperatures . These factors may influence the action and stability of 1-butylindole.

属性

IUPAC Name |

1-butylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGFPTUMYLIVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456868 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22014-99-9 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Butyl-1H-indole interact with the cannabinoid system, and what are the downstream effects of this interaction?

A1: Research indicates that 1-Butyl-1H-indole, particularly when incorporated into synthetic cannabinoids like JWH-073 [(1-butyl-1H-indole-3-yl)1-naphthalenylmethanone], interacts with the cannabinoid system by primarily activating cannabinoid 1 receptors (CB1R). [] This activation can lead to various downstream effects, including:

- Analgesia (Pain Relief): Activation of CB1 receptors by 1-butyl-1H-indole-containing compounds can produce analgesic effects. Interestingly, studies show potential for synergistic interactions with other synthetic cannabinoids, leading to enhanced pain relief. []

- Task Disruption: CB1 receptor activation can interfere with cognitive function and motor coordination, potentially leading to impaired performance in tasks requiring attention and motor skills. []

Q2: Can co-administration of 1-Butyl-1H-indole-containing compounds, like JWH-073, with other synthetic cannabinoids influence their effects?

A2: Yes, research suggests that co-administering JWH-073 with other synthetic cannabinoids like JWH-018 [(1-pentyl-1H-indole-3-yl)-1naphthalenyl-methanone] can lead to complex drug-drug interactions. These interactions can be synergistic, additive, or even subadditive, depending on the specific effect being studied and the ratio of the compounds used. [, ] For instance:

- Synergistic Interaction: Co-administration of JWH-073 and JWH-018 can synergistically enhance Δ9-tetrahydrocannabinol (Δ9-THC)-like discriminative stimulus effects and analgesia. [, ] This suggests that combining these compounds might increase the potency of their subjective effects.

- Additive Interaction: Additive effects have been observed for hypothermia with certain dose ratios of JWH-073 and JWH-018. []

- Subadditive Interaction: Subadditive suppression of food-maintained responding has been reported with specific dose ratios of JWH-073 and JWH-018. []

Q3: What is the significance of the observed synergy in competition receptor-binding assays involving 1-Butyl-1H-indole-containing compounds and CB1 receptors?

A3: The observed synergy in competition receptor-binding assays, where JWH-073 and JWH-018 compete for binding to CB1 receptors, suggests the presence of multiple binding sites on the CB1 receptor that these compounds might interact with. [] This finding holds significant implications for understanding the complex pharmacological profiles of these synthetic cannabinoids and designing potentially safer and more effective therapeutic agents targeting the cannabinoid system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)